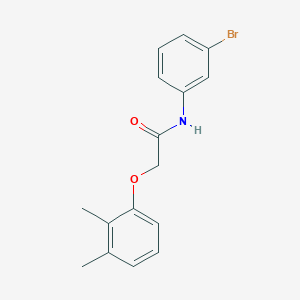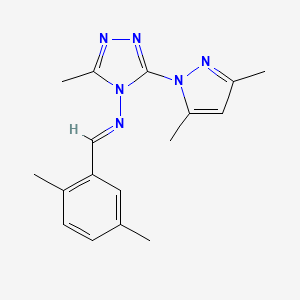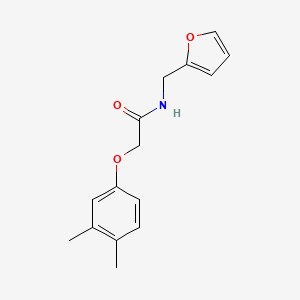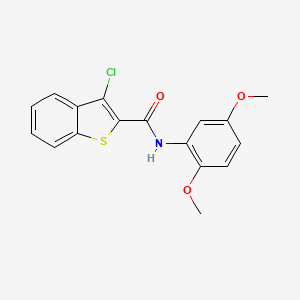![molecular formula C19H16ClN5O2S B5519879 6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation reactions, utilizing imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines under specific conditions, such as microwave irradiation. This process yields a variety of compounds with potential antimicrobial activity, highlighting the versatility of the imidazo[1,2-a]pyrazine scaffold in chemical synthesis (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to "6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide" has been elucidated using a variety of spectral techniques including IR, 1H and 13C NMR, and MS. These methods provide detailed insights into the molecular architecture, confirming the presence of specific functional groups and the overall framework of the molecule (Jyothi & Madhavi, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of imidazo[1,2-a]pyrazine derivatives include their ability to undergo various reactions, forming new compounds with potentially beneficial biological activities. The formation of these derivatives under specific conditions, such as the use of microwave irradiation, illustrates the compound's reactive nature and the possibility of generating a diverse range of substances from a single precursor (Jyothi & Madhavi, 2019).
科学的研究の応用
Synthesis and Characterization
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide, a complex organic compound, is synthesized through various chemical processes. One method involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation reactions (Ochi & Miyasaka, 1983). Another approach includes the green synthesis of this compound under microwave irradiation conditions, highlighting the evolving methods in chemical synthesis (Jyothi & Madhavi, 2019).
Biological and Antimicrobial Activity
The compound shows promise in biological applications, particularly in antimicrobial activities. For instance, certain derivatives have been found to exhibit significant antimicrobial properties, which could be beneficial in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Potential
In the field of oncology, derivatives of this compound have shown anticancer activities. Research indicates that specific substitutions on the pyrazine ring can lead to compounds with strong cytotoxicity against various cancer cell lines, suggesting potential for developing novel anticancer drugs (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Applications in Agriculture
The compound and its derivatives have also found applications in agriculture. They have been studied as inhibitors of photosynthetic electron transport, which could be useful in the development of new herbicides or growth regulators (Vicentini et al., 2005).
Chemical Reactivity and Transformations
Further studies on this compound focus on its chemical reactivity and potential for forming new chemical structures. For example, the conversion of related compounds into new ring systems via reactions with nucleophiles, showcasing the versatility of this chemical structure in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).
作用機序
The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antitubercular effects . The mechanism of action often involves binding to a specific biological target, such as an enzyme or receptor, and modulating its activity.
Safety and Hazards
特性
IUPAC Name |
6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-15(12-4-2-3-5-13(12)20)11-25-10-14(23-17(25)19(24)27)18(26)22-7-6-16-21-8-9-28-16/h2-5,8-11H,6-7H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPXWDUWAIPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=C(N=C2C1=O)C(=O)NCCC3=NC=CS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
